1,4,7-Trioxaspiro[4.4]nonane
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Overview
Description
1,4,7-Trioxaspiro[44]nonane is a unique organic compound characterized by its spirocyclic structure, which includes three oxygen atoms within a nine-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,7-Trioxaspiro[4.4]nonane can be synthesized through several methods. One common approach involves the reaction of diols with formaldehyde under acidic conditions to form the spirocyclic structure. Another method includes the use of lactones, which undergo cyclization reactions to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1,4,7-Trioxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,4,7-Trioxaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a precursor for biologically active compounds, facilitating the study of biochemical pathways and mechanisms.
Medicine: Research into potential pharmaceutical applications includes exploring its role as an intermediate in drug synthesis.
Mechanism of Action
The mechanism by which 1,4,7-Trioxaspiro[4.4]nonane exerts its effects involves interactions with various molecular targets and pathways. Its spirocyclic structure allows it to engage in specific binding interactions, influencing biochemical processes and reactions. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in catalysis and molecular recognition .
Comparison with Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another spirocyclic compound with two oxygen atoms in the ring, known for its applications in organic synthesis and material science.
1,3,7-Triazaspiro[4.4]nonane-2,4-Dione: A compound with nitrogen atoms in the ring, used in the synthesis of biologically active molecules.
Uniqueness: 1,4,7-Trioxaspiro[4.4]nonane stands out due to its three oxygen atoms within the spirocyclic structure, providing unique reactivity and stability. This makes it particularly valuable in applications requiring specific chemical properties and interactions .
Properties
CAS No. |
176-34-1 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
1,4,7-trioxaspiro[4.4]nonane |
InChI |
InChI=1S/C6H10O3/c1-2-7-5-6(1)8-3-4-9-6/h1-5H2 |
InChI Key |
SBJSXZBYZIAVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC12OCCO2 |
Origin of Product |
United States |
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